(3-Chloro-2-nitrophenyl)acetonitrile
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Overview
Description
(3-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of acetonitrile, where the nitrile group is attached to a benzene ring substituted with a chlorine atom at the third position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-nitrophenyl)acetonitrile typically involves the nitration of 3-chlorobenzyl cyanide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives like (3-Amino-2-nitrophenyl)acetonitrile.
Reduction: Formation of (3-Chloro-2-aminophenyl)acetonitrile.
Oxidation: Formation of oximes or other oxidized derivatives.
Scientific Research Applications
(3-Chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
(4-Chloro-2-nitrophenyl)acetonitrile: Similar structure but with the chlorine atom at the fourth position.
(3-Bromo-2-nitrophenyl)acetonitrile: Similar structure with a bromine atom instead of chlorine.
(3-Chloro-4-nitrophenyl)acetonitrile: Similar structure with the nitro group at the fourth position.
Uniqueness: (3-Chloro-2-nitrophenyl)acetonitrile is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups on the benzene ring makes it a versatile intermediate for various chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
77158-79-3 |
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Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(3-chloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 |
InChI Key |
WYXXEPGTXNKNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
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